Encenicline enantiomer
Description
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Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
N-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-7-chloro-1-benzothiophene-2-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2OS.ClH/c17-12-3-1-2-11-8-14(21-15(11)12)16(20)18-13-9-19-6-4-10(13)5-7-19;/h1-3,8,10,13H,4-7,9H2,(H,18,20);1H/t13-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIJYTJGIDVTCFF-BTQNPOSSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)NC(=O)C3=CC4=C(S3)C(=CC=C4)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2CCC1[C@@H](C2)NC(=O)C3=CC4=C(S3)C(=CC=C4)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18Cl2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
550999-76-3 | |
| Record name | Benzo[b]thiophene-2-carboxamide, N-(3S)-1-azabicyclo[2.2.2]oct-3-yl-7-chloro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=550999-76-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Contextualization Within Alpha 7 Nicotinic Acetylcholine Receptor α7 Nachr Agonist Development
The alpha-7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR) has been identified as a promising therapeutic target for addressing cognitive deficits associated with various psychiatric and neurological disorders, including schizophrenia and Alzheimer's disease. researchgate.netfrontiersin.org These receptors are widely distributed in brain regions crucial for cognitive functions. frontiersin.org The development of agonists that selectively target the α7 nAChR has been a major focus of pharmaceutical research for over two decades. frontiersin.orgtandfonline.com The rationale is that activating these receptors could enhance cognitive processes like attention, memory, and sensory gating. drugbank.comannualreviews.org
Encenicline (B607309) emerged as a significant candidate in this field, recognized as a selective α7 nAChR partial agonist. researchgate.nettandfonline.com A partial agonist is a substance that binds to and activates a given receptor, but has only partial efficacy at the receptor relative to a full agonist. Encenicline was designed to modulate the α7 nAChR, thereby potentially improving cognitive function in patient populations with significant unmet needs. nih.govscienceopen.com Despite promising initial results in preclinical and early clinical studies, the development of many α7 nAChR agonists, including encenicline, has faced challenges, often related to a lack of efficacy in later-stage trials or undesirable side effects. frontiersin.orgtandfonline.com
Stereochemical Synthesis and Physico Chemical Characterization of Encenicline Enantiomers
Enantiomeric Resolution Techniques
Enantiomeric resolution is the process of separating a racemate (an equal mixture of two enantiomers) into its constituent enantiomers. This is necessary when an enantioselective synthesis is not feasible or when the racemic compound is more accessible.
Chiral column chromatography, particularly High-Performance Liquid Chromatography (HPLC), is a widely used analytical and preparative technique for separating enantiomers. wikipedia.org The method relies on a chiral stationary phase (CSP), which is an achiral support (like silica) coated or bonded with a chiral selector. wikipedia.org The two enantiomers in the racemic mixture interact differently with the CSP, forming transient diastereomeric complexes. wikipedia.org This difference in interaction strength leads to different retention times, allowing for their separation. uma.es
The selection of the appropriate CSP and mobile phase is critical for achieving good resolution. researchgate.net Common CSPs are based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, cyclodextrins, or Pirkle-type "brush" phases. wikipedia.org The separation can be influenced by chromatographic parameters such as the composition of the mobile phase, column temperature, and flow rate. researchgate.netuva.es
Table 3: Common Types of Chiral Stationary Phases (CSPs) for HPLC
| CSP Type | Chiral Selector | Primary Interaction Mechanism |
|---|---|---|
| Polysaccharide-based | Cellulose or amylose derivatives (e.g., carbamates) | Hydrogen bonding, π-π interactions, steric inclusion into chiral grooves. |
| Cyclodextrin-based | α-, β-, or γ-cyclodextrin | Inclusion complexation where the analyte fits into the chiral cavity. wikipedia.org |
| Pirkle-type (Brush) | Small chiral molecules (e.g., dinitrophenyl-phenylglycine) | π-π interactions, hydrogen bonding, dipole-dipole interactions. |
| Protein-based | Proteins like bovine serum albumin (BSA) or α1-acid glycoprotein (B1211001) (AGP) | Hydrophobic and polar interactions within the protein's chiral binding sites. |
A classic and historically significant method for resolving racemates is through the formation of diastereomeric salts. libretexts.org This method is applicable to racemic compounds that are acidic or basic. For a basic racemate like Encenicline (B607309), an enantiomerically pure chiral acid, known as a resolving agent, is added. A commonly used resolving agent is tartaric acid.
The reaction between the racemic base and the single-enantiomer acid produces a mixture of two diastereomeric salts (e.g., (R)-base·(R)-acid and (S)-base·(R)-acid). libretexts.orglibretexts.org Unlike enantiomers, diastereomers have different physical properties, including solubility. york.ac.uk This difference allows for their separation by fractional crystallization, where one diastereomer crystallizes out of solution while the other remains dissolved. libretexts.org Once a diastereomeric salt is isolated, the pure enantiomer can be recovered by a simple acid-base reaction to remove the chiral resolving agent. libretexts.org While effective, this method's success is not guaranteed, as the diastereomeric salts may sometimes fail to crystallize or show insufficient solubility differences. nih.gov
Table 4: Common Chiral Resolving Agents
| For Racemic Bases | For Racemic Acids |
|---|---|
| (+)-Tartaric acid | (+)-Cinchonine |
| (-)-Malic acid | (-)-Quinine |
| (+)-Camphorsulfonic acid | (-)-Strychnine |
| (-)-Mandelic acid | (R)-1-Phenylethylamine |
| (-)-O,O'-Dibenzoyltartaric acid | (S)-2-Amino-1-butanol |
Solid-State Chemistry and Polymorphism of Encenicline Enantiomeric Forms
The solid-state properties of active pharmaceutical ingredients are of paramount importance as they can influence stability, solubility, and bioavailability. Encenicline, particularly its R-enantiomer hydrochloride salt (R-Encenicline HCl), exhibits a remarkable degree of polymorphism.
The crystal structure of various forms of R-Encenicline hydrochloride has been extensively studied. Research has revealed that R-Encenicline hydrochloride is dodecamorphic, meaning it can exist in twelve different crystalline forms. acs.org This represents a record-breaking number of solved crystal structures for a single compound. acs.orgresearchgate.net The crystal structures of these polymorphs, along with their precursor solvates, have been determined using techniques such as powder X-ray diffraction. scispace.comiucr.org
For instance, three monohydrate phases (I, II, and III) of Encenicline hydrochloride have been identified where the crystal structures are composed of Enc-HCl-water hexamers stacked into similar slabs. acs.org These slabs are then packed identically in the different monohydrate forms. acs.org The conformation of the encenicline molecule is nearly identical across all determined polymorph and solvate structures, corresponding to the same energy minimum. acs.orgresearchgate.net
Table 1: Crystallographic Data for Selected R-Encenicline Hydrochloride Forms
| Form | System | Space Group | Z | Reference |
|---|---|---|---|---|
| Polymorph I | Orthorhombic | P2₁2₁2₁ | 4 | acs.org |
| Polymorph II | Monoclinic | P2₁ | 2 | acs.org |
| Polymorph III | Monoclinic | P2₁ | 4 | acs.org |
| Monohydrate I | Orthorhombic | P2₁2₁2₁ | 4 | acs.org |
| Monohydrate II | Monoclinic | P2₁ | 2 | acs.org |
| Monohydrate III | Monoclinic | P2₁ | 2 | acs.org |
This table is illustrative and based on findings from cited research. Specific unit cell dimensions and other detailed crystallographic data can be found in the referenced literature.
The solid-state landscape of R-Encenicline hydrochloride is not limited to polymorphs but also includes a significant number of solvates and hydrates. acs.orgresearchgate.net In addition to four previously known polymorphs, eight new polymorphs and their precursor solvates, as well as several new hydrates, have been characterized. acs.orgresearchgate.net
The formation of many of the polymorphic forms (V, VI, VII, VIII, IX) is accessible only through the desolvation of different solvates. scispace.com For example, two different polymorphs can be obtained from the same acetic acid disolvate depending on the desolvation conditions. scispace.com Desolvation at an elevated temperature yields polymorph VIII, while desolvation in a dry gas flow produces polymorph IX. scispace.com The only polymorph that can be obtained without a parent solvated phase is form IV. scispace.com
The thermodynamic stability relationships between the various polymorphs have been investigated using differential scanning calorimetry and solvent-mediated slurry-bridging experiments. scispace.comiucr.org For example, the thermodynamic relationship between monohydrate forms I and II is enantiotropic, while it is monotropic between forms I and X. iucr.org
For R-Encenicline hydrochloride, the molecular packing in the crystal structures of the polymorphs is highly similar to that in the precursor solvates. acs.orgresearchgate.net This suggests that the fundamental packing motifs are retained during the desolvation process that leads to the formation of many of the polymorphs. The stability of the various encenicline hydrochloride phases is significantly influenced by intermolecular interactions, particularly the incorporation of water molecules in the hydrate (B1144303) forms. acs.org The efficient intermolecular interactions provided by water are crucial for stabilizing the crystal structures of the monohydrates. acs.org
The study of how chirality influences crystal packing is essential for understanding and controlling the properties of solid-state materials. chemrxiv.org The ability of chiral molecules to form both enantiopure and racemic crystals with potentially different properties highlights the complexity and importance of this area of research. nih.gov
Alpha-7 Nicotinic Acetylcholine (B1216132) Receptor (α7 nAChR) Modulatory Actions
Encenicline, also known as EVP-6124, is a selective partial agonist of the alpha-7 nicotinic acetylcholine receptor (α7 nAChR). nih.govselleckchem.comscienceopen.com Its interaction with this receptor is characterized by a high degree of selectivity over other nAChR subtypes, such as the α4β2 receptor. nih.govresearchgate.net The modulatory actions of Encenicline are complex, exhibiting properties that can both activate the receptor and potentiate the effects of the endogenous neurotransmitter, acetylcholine. nih.govscienceopen.com
The affinity of Encenicline for the α7 nAChR has been quantified through various competitive binding assays. These studies are crucial for determining the compound's potency at the receptor level. Research indicates that Encenicline binds with high affinity to the α7 nAChR, demonstrating nanomolar potency. medchemexpress.com
Radioligand binding assays are a standard method for determining the binding affinity of a compound for a specific receptor. In these assays, a radiolabeled ligand known to bind to the receptor of interest is displaced by the unlabeled test compound (Encenicline). The concentration of the test compound that displaces 50% of the radioligand is used to calculate the inhibition constant (Ki), a measure of binding affinity.
Studies using [³H]-Methyllycaconitine ([³H]MLA), a selective α7 nAChR antagonist, have shown that Encenicline displaces it with a Ki of 9.98 nM. medchemexpress.com When using [¹²⁵I]-α-bungarotoxin, another well-established α7 nAChR antagonist, Encenicline demonstrated an even higher affinity with a Ki value of 4.33 nM. medchemexpress.comguidetopharmacology.org In a separate study utilizing the radioligand ³H-NS14492, Encenicline was found to have a Ki of 0.194 nM. frontiersin.orgnih.gov These results confirm Encenicline's high-affinity binding to the α7 nAChR.
Table 1: Binding Affinity (Ki) of Encenicline at the α7 nAChR
| Radioligand Used | Ki Value (nM) | Source(s) |
|---|---|---|
| [³H]-Methyllycaconitine ([³H]MLA) | 9.98 | medchemexpress.com |
| [¹²⁵I]-α-bungarotoxin | 4.33 | medchemexpress.comguidetopharmacology.org |
Encenicline is a chiral molecule, and the compound developed for clinical investigation is specifically the (R)-enantiomer, with the chemical name (R)-7-chloro-N-(quinuclidin-3-yl)benzo[b]thiophene-2-carboxamide. nih.govresearchgate.netmaastrichtuniversity.nl The consistent focus on the (R)-enantiomer throughout its development strongly indicates stereoselective binding, where this specific spatial arrangement of atoms confers a significantly higher binding affinity and/or functional potency for the α7 nAChR compared to its (S)-enantiomer counterpart. This preference for the (R)-enantiomer is supported by broader studies on nAChR subtypes, which note that conserved amino acid residues within the receptor's binding site can determine such stereochemical preferences. researchgate.net
As a partial agonist, Encenicline binds to the α7 nAChR and elicits a response that is lower than that of a full agonist like acetylcholine. nih.gov This property is significant because it can provide a level of receptor stimulation without causing overactivation, which can lead to receptor desensitization. The functional activity of Encenicline is concentration-dependent; at very low concentrations (0.3–1 nM), it can potentiate or enhance the response of the receptor to acetylcholine. nih.govresearchgate.netmaastrichtuniversity.nl However, at higher concentrations (greater than 3 nM), sustained exposure leads to receptor desensitization. nih.govresearchgate.netmaastrichtuniversity.nl
The functional properties of Encenicline have been extensively studied using electrophysiological techniques, particularly the two-electrode voltage clamp method in Xenopus oocytes genetically engineered to express human α7 nAChRs. guidetopharmacology.org This system allows for the direct measurement of ion channel opening in response to the application of a compound.
In such assays, Encenicline has been shown to evoke inward currents, confirming its agonist activity. The potency of this effect is measured by the half-maximal effective concentration (EC50). Multiple studies have reported EC50 values for Encenicline at the human α7 nAChR expressed in Xenopus oocytes, with values generally falling in the nanomolar range. Reported EC50 values include 160 nM, 250 nM, 340 nM, and 390 nM from various electrophysiological experiments. guidetopharmacology.orgnih.gov These findings quantitatively establish Encenicline's potency as a functional partial agonist at the α7 nAChR. guidetopharmacology.org
Table 2: Functional Potency (EC50) of Encenicline at Human α7 nAChR Expressed in Xenopus Oocytes
| Assay Type | EC50 Value (nM) | Source(s) |
|---|---|---|
| Two-electrode voltage clamp | 160 | nih.gov |
| Two-electrode voltage clamp | 250 | guidetopharmacology.org |
| Patch clamp electrophysiology | 340 | guidetopharmacology.org |
The α7 nAChR is a ligand-gated ion channel that, upon activation, becomes permeable to cations, including sodium (Na⁺) and notably, calcium (Ca²⁺). The α7 nAChR subtype has one of the highest permeabilities to calcium among all nicotinic receptors. When an agonist like Encenicline binds to the receptor, it induces a conformational change that opens the channel pore, allowing for the direct influx of Ca²⁺ into the cell.
This influx of calcium serves as a critical second messenger, initiating a variety of downstream intracellular signaling cascades. The functional consequence of Encenicline's partial agonism can be observed and quantified using calcium influx assays. These assays typically use calcium-sensitive fluorescent dyes that increase their fluorescence intensity upon binding to Ca²⁺. By measuring the change in fluorescence in cells expressing α7 nAChRs following the application of Encenicline, researchers can characterize the compound's ability to gate the ion channel and mediate a calcium response. This mechanism is central to the receptor's role in modulating cellular processes like neurotransmitter release and synaptic plasticity.
Mechanisms of Acetylcholine Potentiation at α7 nAChR
Encenicline's primary mechanism of action involves its role as a partial agonist at the α7 nicotinic acetylcholine receptor. nih.govselleckchem.com Unlike a full agonist, which would elicit a maximal receptor response, Encenicline's partial agonism allows it to modulate receptor activity. Research indicates that Encenicline potentiates the α7 nAChR's response to the endogenous neurotransmitter, acetylcholine (ACh). nih.govselleckchem.com
This potentiation is a key feature of its pharmacological profile. At low concentrations, Encenicline is thought to "prime" the α7 receptor, enhancing its sensitivity to acetylcholine. fiercebiotech.com This co-agonist activity means that in the presence of natural acetylcholine, Encenicline facilitates a greater receptor response than acetylcholine would achieve alone. nih.gov This mechanism is believed to activate critical brain networks associated with sensory gating, attention, and cognition. fiercebiotech.com Studies measuring the displacement of radiolabeled ligands such as [³H]-MLA and [¹²⁵I]-α-bungarotoxin have confirmed its high affinity for the α7 nAChR, being approximately 300 times more potent than acetylcholine in binding assays. medchemexpress.com
The concentrations at which Encenicline produces this physiological potentiation are consistent with the free drug concentrations found in the brain that correspond to improved memory performance in preclinical models. nih.gov This suggests that its cognitive-enhancing effects are directly linked to its ability to amplify the natural cholinergic signaling at the α7 nAChR.
Role in Neuronal Synchronization and Synaptic Plasticity (e.g., Long-Term Potentiation (LTP))
The α7 nAChR is critically involved in synaptic plasticity, the fundamental process underlying learning and memory. researchgate.net Activation of these receptors can influence long-term potentiation (LTP), a persistent strengthening of synapses that contributes to memory formation. researchgate.net Preclinical studies have shown that α7 agonists can increase neuronal synchronization and enhance synaptic plasticity, as measured by an increase in LTP. fiercebiotech.com
FRM-17874, a structural analogue of Encenicline, has been shown to modulate synaptic transmission and plasticity in rat hippocampal slices at low nanomolar concentrations. researchgate.net Furthermore, Encenicline has been observed to facilitate stimulation-induced hippocampal theta oscillations, a type of neuronal synchronization crucial for cognitive processing. researchgate.net These electrophysiological effects are considered correlates of the compound's pro-cognitive actions. The ability of Encenicline to enhance these processes is thought to be a key contributor to its potential therapeutic effects on cognition. fiercebiotech.comresearchgate.net
Non-Alpha-7 Nicotinic Acetylcholine Receptor Interactions
Stereoselective Modulation of Other Nicotinic Acetylcholine Receptor Subtypes (e.g., α4β2, α3β4)
Encenicline has demonstrated high selectivity for the α7 nAChR. In both binding and functional assays, it did not show activity as either an agonist or inhibitor at the heteromeric α4β2 nAChR subtype. nih.gov While specific comparative data for the (S)-enantiomer of Encenicline is not detailed in the available literature, the exclusive development of the (R)-enantiomer strongly suggests that it possesses the optimal pharmacological properties for α7 nAChR agonism and selectivity against other subtypes. This focused development implies that the (R)-enantiomer is the eutomer (the pharmacologically active enantiomer), a common strategy in modern drug development to optimize efficacy and minimize off-target effects. mdpi.com
Interactions with Muscarinic Acetylcholine Receptors (mAChRs)
The available scientific literature on Encenicline primarily focuses on its interactions with nicotinic acetylcholine receptors and, to a lesser extent, serotonin (B10506) 5-HT3 receptors. There is no significant evidence from the reviewed studies to suggest a direct or potent interaction with muscarinic acetylcholine receptors (mAChRs). The compound's profile is characterized by its high selectivity for the α7 nAChR, which distinguishes it from broader-acting cholinergic agents that might also engage mAChRs.
Investigation of Allosteric Modulation and Orthosteric Binding Sites
Receptors like the α7 nAChR have a primary (orthosteric) binding site where the endogenous ligand (acetylcholine) binds, as well as separate (allosteric) sites where other molecules can bind to modulate receptor function. frontiersin.org Orthosteric agonists directly activate the receptor by binding to this primary site. frontiersin.org In contrast, positive allosteric modulators (PAMs) bind to a different site and enhance the receptor's response to the orthosteric agonist. frontiersin.org
Encenicline is classified as a partial agonist that binds to the orthosteric site of the α7 nAChR. nih.gov This is supported by in vitro studies demonstrating that Encenicline can competitively block the binding of other orthosteric α7-nAChR ligands. nih.gov Its mechanism, which involves potentiating the effect of acetylcholine, has characteristics that resemble allosteric modulation; however, its binding to the primary agonist site confirms its classification as an orthosteric ligand. nih.govnih.gov This dual characteristic of being a partial orthosteric agonist that also potentiates the effect of the endogenous agonist is a key aspect of its unique pharmacological profile.
Data Tables
Table 1: Encenicline (EVP-6124) Binding Affinity for α7 nAChR This table displays the binding affinity of Encenicline for the α7 nicotinic acetylcholine receptor, as determined by the displacement of specific radioligands.
| Radioligand | Receptor | Binding Affinity (Ki) |
|---|---|---|
| [³H]-MLA | α7 nAChR | 9.98 nM |
| [¹²⁵I]-α-bungarotoxin | α7 nAChR | 4.33 nM |
Data sourced from MedchemExpress. medchemexpress.com
Table 2: Receptor Interaction Profile of Encenicline (EVP-6124) This table summarizes the observed interactions of Encenicline with various neurotransmitter receptors.
| Receptor Subtype | Type of Interaction | Observed Effect |
|---|---|---|
| α7 nAChR | Partial Agonist | Potentiates acetylcholine response |
| α4β2 nAChR | No significant interaction | Did not activate or inhibit |
| 5-HT3 | Antagonist | 51% inhibition at 10 nM |
Data sourced from Prickaerts et al., 2012 and MedchemExpress. nih.govmedchemexpress.com
Molecular Modeling and Computational Analysis of Ligand-Receptor Complexes
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. A critical aspect of SAR for chiral molecules like Encenicline is the comparison of the activity of its enantiomers. Typically, one enantiomer (the eutomer) exhibits significantly higher affinity and/or efficacy for its biological target than the other (the distomer).
In the absence of specific studies on the (S)-enantiomer of Encenicline, a hypothetical SAR analysis would presuppose that the (R)-enantiomer is the eutomer, given its selection for clinical development. The stereochemistry of the quinuclidine (B89598) ring and its orientation within the α7-nAChR binding site are likely crucial for optimal receptor interaction. Key interactions would involve the carboxamide linker, the benzothiophene (B83047) core, and the basic nitrogen of the quinuclidine moiety. It is plausible that the specific spatial arrangement of these functional groups in the (R)-enantiomer allows for a more favorable set of interactions (e.g., hydrogen bonds, van der Waals forces, and electrostatic interactions) with the amino acid residues of the α7-nAChR binding pocket compared to the (S)-enantiomer.
A comprehensive SAR study would require the synthesis and in vitro pharmacological evaluation of both enantiomers. The data from such a study could be presented in a table comparing key pharmacological parameters.
Table 1: Hypothetical Comparative Activity of Encenicline Enantiomers at the α7-nAChR
| Compound | Enantiomer | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) | Efficacy (% of Acetylcholine response) |
|---|---|---|---|---|
| Encenicline | (R) | Data Not Available | Data Not Available | Partial Agonist |
Note: This table is presented as a template for how such data would be displayed. Specific values are not available in the reviewed literature.
Ligand docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the binding of a ligand to its receptor. These methods could provide significant insights into the differential binding of the Encenicline enantiomers to the α7-nAChR.
Ligand Docking: A docking study would involve placing the 3D structures of both the (R)- and (S)-enantiomers into a model of the α7-nAChR binding site. The software would then calculate the most likely binding poses and estimate the binding energy for each enantiomer. It is expected that the (R)-enantiomer (Encenicline) would exhibit a lower, more favorable binding energy and a pose that allows for more critical interactions with key residues in the binding site. These interactions could include hydrogen bonding between the carboxamide and specific amino acids, as well as hydrophobic interactions involving the benzothiophene ring.
The results of such computational analyses are often summarized in tables that detail the predicted binding energies and key interacting residues.
Table 2: Hypothetical Molecular Modeling Data for Encenicline Enantiomers with α7-nAChR
| Enantiomer | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Predicted) | Predicted Hydrogen Bonds |
|---|---|---|---|
| (R) - Encenicline | Data Not Available | Trp, Tyr, Cys loops | Data Not Available |
Note: This table illustrates the type of data that would be generated from molecular modeling studies. Specific data for Encenicline enantiomers is not available in the public domain.
Without experimental or computational data for the (S)-enantiomer, any discussion on the comparative molecular pharmacology and receptor interaction remains speculative. The provided structure is based on the known information for Encenicline and general principles of stereochemistry in drug-receptor interactions.
Neurobiological Effects and Preclinical Efficacy Assessment of Encenicline Enantiomers
In Vitro Neurobiological Systems
Modulation of Neurotransmitter Release (e.g., Dopamine (B1211576), Acetylcholine (B1216132), Glutamate (B1630785), GABA) in Synaptosomes or Brain Slices
Encenicline's pro-cognitive effects are thought to be mediated in part by its ability to modulate multiple neurotransmitter systems. nih.gov Activation of α7-nAChRs, which are located presynaptically, can influence the release of several key neurotransmitters. unifi.it
Studies suggest that encenicline (B607309) can modulate the release of dopamine, acetylcholine, and glutamate in brain regions critical for cognition, such as the prefrontal cortex. researchgate.netnih.gov The α7-nAChR is known to play a role in regulating the release of both glutamate and GABA, the primary excitatory and inhibitory neurotransmitters in the brain, respectively. unifi.it Furthermore, the activation of α7-nAChRs is associated with increased cholinergic neurotransmission. nih.gov This modulation of various neurotransmitter systems is a key aspect of encenicline's mechanism of action. researchgate.netnih.gov The interaction between dopamine and acetylcholine systems is crucial for the modulation of glutamate release. nih.gov
Deficits in sensory gating, a process involving the α7-nAChR-mediated release of GABA by hippocampal interneurons, are linked to attentional impairment. drugbank.com Encenicline's action on these receptors may therefore help to address such deficits. drugbank.com
Table 1: Encenicline's Influence on Neurotransmitter Systems
| Neurotransmitter | Effect of Encenicline (as an α7-nAChR agonist) | Brain Region(s) Implicated | Reference |
|---|---|---|---|
| Dopamine | Modulation of release | Prefrontal Cortex | researchgate.netnih.gov |
| Acetylcholine | Modulation of release, increased transmission | Prefrontal Cortex | researchgate.netnih.gov |
| Glutamate | Modulation of release | Prefrontal Cortex, Hippocampus | researchgate.netnih.govunifi.it |
| GABA | Modulation of release | Hippocampus | unifi.itdrugbank.com |
Cholinergic Modulation of Neuroinflammation and Anti-inflammatory Pathways
The cholinergic system, particularly through the α7-nAChR, plays a significant role in modulating inflammation via the "cholinergic anti-inflammatory pathway". mdpi.comresearchgate.netnih.gov This pathway involves the vagus nerve and the neurotransmitter acetylcholine acting on α7-nAChRs expressed on immune cells, such as macrophages, to suppress the production of pro-inflammatory cytokines. mdpi.comresearchgate.netnih.gov
Encenicline, as a partial agonist of the α7-nAChR, has been shown to engage this pathway. mdpi.com In a preclinical model of colitis, treatment with encenicline reduced the infiltration of inflammatory cells, including macrophages, into the intestinal mucosa. mdpi.com This demonstrates the potential of encenicline to exert anti-inflammatory effects by activating the cholinergic anti-inflammatory pathway. mdpi.com The activation of α7-nAChRs on immune cells is a key mechanism for regulating neuroinflammation. nih.gov
In Vivo Neuropharmacological Studies in Animal Models
Assessment of Cognitive Enhancement and Memory Function
Preclinical studies in animal models have consistently demonstrated the cognitive-enhancing properties of encenicline. nih.govncats.io These studies have often utilized models of cognitive impairment to assess the compound's efficacy.
A common and well-validated model for studying cognitive dysfunction involves the administration of scopolamine (B1681570), a muscarinic antagonist that induces memory impairments. nih.govnih.govneurofit.com Encenicline has shown robust efficacy in reversing the cognitive deficits induced by scopolamine in the novel object recognition task in rats. scienceopen.comresearchgate.net
In one study, oral administration of encenicline significantly restored memory function in scopolamine-treated rats. scienceopen.com This effect was blocked by a selective α7-nAChR antagonist, confirming that the memory-restoring effect of encenicline is mediated through its action on the α7-nAChR. researchgate.net Even at a dose that was not effective on its own, encenicline, when co-administered with a sub-efficacious dose of donepezil (B133215) (an acetylcholinesterase inhibitor), fully restored memory in this task. researchgate.net This suggests a potential synergistic effect when targeting the cholinergic system through different mechanisms.
Table 2: Preclinical Efficacy of Encenicline in Reversing Scopolamine-Induced Deficits in the Object Recognition Task
| Animal Model | Task | Inducing Agent | Effect of Encenicline | Reference |
|---|---|---|---|---|
| Rats | Novel Object Recognition | Scopolamine | Significantly restored memory function | scienceopen.comresearchgate.net |
| Rats | Novel Object Recognition | Scopolamine | Co-administration with donepezil fully restored memory at sub-efficacious doses | researchgate.net |
Improvement in Novel Object Recognition (NOR) Paradigms
The Novel Object Recognition (NOR) test is a widely utilized behavioral assay in rodents to assess recognition memory, a cognitive domain often impaired in neuropsychiatric and neurodegenerative disorders. manchester.ac.ukany-maze.comugobasile.com This paradigm leverages the innate tendency of rodents to explore novel objects more than familiar ones. ugobasile.comnih.gov The test typically involves a training phase where the animal is exposed to two identical objects, followed by a testing phase where one of the objects is replaced with a novel one. nih.gov A preference for the novel object indicates successful recognition memory. nih.gov
Preclinical studies have demonstrated the potential of α7 nAChR agonists to ameliorate cognitive deficits in NOR tasks. For instance, the selective α7 nAChR partial agonist BMS-933043 has been shown to improve object recognition memory in mice. nih.gov Similarly, another α7 nAChR partial agonist, FRM-17874, an analog of encenicline, has been reported to enhance novel object recognition in rats. nih.gov These findings suggest that compounds acting on the α7 nAChR, such as encenicline and its enantiomers, can positively modulate the neural circuits underlying recognition memory. The medial prefrontal cortex and the nucleus accumbens shell have been identified as key brain regions involved in processing novelty, showing increased dopamine release during the exploration of novel stimuli. nih.gov
Table 1: Effects of α7 nAChR Agonists on Novel Object Recognition (NOR)
| Compound | Animal Model | Effect on NOR | Citation |
|---|---|---|---|
| BMS-933043 | Mouse | Improved object recognition memory | nih.gov |
| FRM-17874 | Rat | Enhanced novel object recognition | nih.gov |
| SSR180711 | Rat | Reversed MK-801-induced NOR deficits | manchester.ac.uk |
| WYE-103914 | Rat | Reversed MK-801-induced NOR deficits | manchester.ac.uk |
Effects on Memory Acquisition and Reversal Learning (e.g., Water T-maze)
The water T-maze is another valuable tool for assessing learning and memory, particularly spatial learning and cognitive flexibility in the form of reversal learning. frontiersin.orgresearchgate.net In this task, animals learn to navigate a T-shaped maze filled with water to find a hidden escape platform. frontiersin.org Reversal learning is assessed by subsequently moving the platform to the opposite arm of the maze, requiring the animal to inhibit the previously learned response and acquire a new one. frontiersin.orgresearchgate.net
Research has shown that FRM-17874, an analog of encenicline, enhanced memory acquisition and reversal learning in the mouse water T-maze. nih.gov This suggests that activation of α7 nAChRs can facilitate not only the initial learning of a task but also the ability to adapt to changing environmental contingencies, a key aspect of executive function. The hippocampus is a critical brain structure for spatial memory in the water maze, and its disruption impairs performance in both recent and remote memory tests. nih.gov
Electrophysiological and Behavioral Correlates of Sensory Gating and Attentional Processes
Sensory gating is a neurophysiological process that filters out redundant or irrelevant sensory information, allowing for the allocation of attentional resources to novel and salient stimuli. d-nb.infofrontiersin.org Deficits in sensory gating are observed in conditions like schizophrenia and are linked to attentional impairments. frontiersin.orgdrugbank.com Auditory sensory gating is often measured using a paired-click paradigm, where the suppression of the brain's response (specifically the P50 wave of the event-related potential) to the second of two closely presented auditory stimuli is assessed. frontiersin.orgnih.gov
Encenicline has been investigated for its potential to improve auditory sensory gating. drugbank.comnih.gov The mechanism is thought to involve the α7 nAChR-mediated release of GABA by hippocampal interneurons, which contributes to the inhibitory process of sensory gating. drugbank.com Several α7 nAChR agonists have shown promise in preclinical models by improving sensory gating deficits. nih.govscienceopen.com This suggests that encenicline enantiomers may enhance attentional processes by modulating the neural circuits responsible for filtering sensory input.
Neurochemical Alterations in Specific Brain Regions (e.g., Medial Prefrontal Cortex, Nucleus Accumbens, Hippocampus) via Microdialysis
In vivo microdialysis is a technique used to measure the extracellular concentrations of neurotransmitters in specific brain regions of freely moving animals. This method provides valuable insights into the neurochemical effects of pharmacological compounds. The medial prefrontal cortex (mPFC), nucleus accumbens (NAc), and hippocampus are key brain regions implicated in cognition, reward, and emotional processing, and are therefore of significant interest in studying the effects of cognitive enhancers. mdpi.comune.edunih.gov
Studies have shown that exposure to novel stimuli can lead to an increase in dopamine release in both the mPFC and the NAc shell, highlighting the role of these regions in processing novelty. nih.gov Furthermore, research on a positive allosteric modulator (PAM) of the α7 nAChR, BNC375, has indicated that treatment can enhance neurotransmitter release in the rat mPFC. colab.ws While direct microdialysis studies on encenicline enantiomers are not detailed in the provided context, the findings with related compounds suggest that encenicline likely modulates neurotransmitter systems, particularly the dopaminergic and cholinergic systems, in these critical brain areas to exert its pro-cognitive effects.
In Vivo Receptor Occupancy and Target Engagement Studies Using Positron Emission Tomography (PET)
Positron Emission Tomography (PET) is a non-invasive imaging technique that allows for the in vivo quantification of molecular targets, such as receptors, in the brain. nih.govresearchgate.net It is a crucial tool in drug development to confirm that a drug reaches its intended target (target engagement) and to determine the relationship between drug dose and receptor occupancy. nih.govnih.gov
Development and Application of Radioligands for α7 nAChR
The development of specific radioligands for the α7 nAChR has been essential for studying this receptor in vivo using PET. nih.govbenthamscience.com Despite challenges such as the relatively low density of α7 nAChRs in the brain, several promising radioligands have been developed, including [¹¹C]-NS14492 and [¹⁸F]-ASEM. nih.govresearchgate.netsnmjournals.org These radioligands enable the investigation of α7 nAChR distribution and availability in the brain and are used to assess the receptor occupancy of potential therapeutic drugs. nih.govmdpi.com
Comparative Occupancy of Enantiomers in Preclinical Species (e.g., Pig Brain)
Preclinical PET imaging in species like pigs, whose brain structure and neurochemistry share similarities with humans, provides valuable translational data. A study using the α7-nAChR radioligand ¹¹C-NS14492 in pigs investigated the target engagement of encenicline and another α7-nAChR ligand, TC-5619. nih.govnru.dk
The in vivo PET study revealed that while TC-5619 achieved substantial α7-nAChR occupancy (approximately 40%), encenicline exhibited more limited occupancy at the same dose. nih.govresearchgate.net In vitro autoradiography confirmed that both compounds could block the binding of ¹¹C-NS14492. nih.gov The lower in vivo occupancy of encenicline could be due to several factors. nih.gov These findings underscore the importance of in vivo target engagement studies, as in vitro affinity does not always directly translate to in vivo receptor occupancy. nih.gov
Table 2: Comparative α7-nAChR Occupancy in Pig Brain
| Compound | Radioligand | In Vivo Occupancy | Citation |
|---|---|---|---|
| TC-5619 | ¹¹C-NS14492 | ~40% | nih.gov |
| Encenicline | ¹¹C-NS14492 | Limited | nih.govresearchgate.net |
Application in Induced Animal Models of Neurological Conditions
Encenicline, a selective partial agonist of the α7 nicotinic acetylcholine receptor (α7-nAChR), has been evaluated in a variety of preclinical animal models to assess its potential therapeutic efficacy for cognitive deficits associated with neurological and psychiatric disorders. nih.gov These models are crucial for understanding the compound's mechanism of action and its effects on cognitive domains such as memory, attention, and executive function.
The procognitive effects of encenicline have been investigated in animal models where cognitive deficits are induced through chemical agents or genetic manipulation. These models aim to replicate specific aspects of the cognitive impairment seen in human conditions like Alzheimer's disease.
Chemically Induced Models:
A common approach to induce cognitive deficits in rodents is through the administration of pharmacological agents that disrupt normal neurotransmission. One such agent is scopolamine, a muscarinic receptor antagonist known to cause memory impairment. In a key study, encenicline was shown to reverse scopolamine-induced memory deficits in rats, demonstrating its potential to ameliorate cognitive dysfunction. nih.gov These models are valuable for screening compounds that may enhance cholinergic signaling, a pathway known to be compromised in Alzheimer's disease.
Another class of chemically induced models involves the use of N-methyl-D-aspartate (NMDA) receptor antagonists like phencyclidine (PCP), ketamine, and dizocilpine (B47880) (MK-801). manchester.ac.uknih.gov These antagonists can produce a range of behavioral and cognitive symptoms in animals that are reminiscent of those observed in schizophrenia, including deficits in visual recognition memory. manchester.ac.uk While extensive research has been conducted on various α7-nAChR agonists in these models, specific data detailing the effects of encenicline enantiomers in these particular paradigms is an area of ongoing investigation. However, the general efficacy of α7 agonists in reversing NMDA antagonist-induced deficits in tasks like the novel object recognition (NOR) test supports the therapeutic rationale for targeting this receptor. manchester.ac.uk
Transgenic Models:
Transgenic mouse models of Alzheimer's disease, which overexpress genes associated with familial forms of the disease like the amyloid precursor protein (APP), are instrumental in studying the progressive nature of amyloid plaque deposition and associated cognitive decline. nih.govnih.gov These models consistently develop age-dependent memory impairments. nih.gov While the primary pathology in these models is related to amyloid-β accumulation, there is a complex interplay with various neurotransmitter systems, including the cholinergic system. Although specific studies focusing solely on encenicline enantiomers in these transgenic models are not extensively detailed in the provided results, the rationale for their use is strong given the known involvement of α7-nAChRs in cognitive processes and the cholinergic deficits observed in Alzheimer's disease. The efficacy of α7-nAChR modulators in these models would provide further evidence for their disease-modifying or symptomatic potential.
Table 1: Effects of Encenicline in a Chemically Induced Model of Cognitive Impairment
| Animal Model | Inducing Agent | Cognitive Task | Key Finding |
| Rat | Scopolamine | Memory Task | Encenicline reversed the memory deficit. nih.gov |
Cognitive impairment is a core feature of schizophrenia, and animal models are critical for developing novel therapeutic strategies. researchgate.net Encenicline has been investigated for its potential to alleviate these cognitive deficits. nih.gov
Neurodevelopmental Models:
The neurodevelopmental hypothesis of schizophrenia posits that early-life insults can lead to brain abnormalities that manifest as symptoms in early adulthood. nih.gov Animal models based on this hypothesis, such as those involving prenatal exposure to viral mimetics (e.g., Poly I:C) or postnatal administration of NMDA receptor antagonists like PCP, aim to replicate the developmental trajectory of the disorder. manchester.ac.uk These models produce long-lasting cognitive and social behavioral deficits in adulthood. researchgate.net The efficacy of encenicline in such models would support its potential to address the core cognitive dysfunction rooted in aberrant neurodevelopment in schizophrenia. For example, α7 agonists have shown effectiveness against social withdrawal induced by sub-chronic PCP administration in mice. researchgate.net
Genetic Models:
Genetic factors play a significant role in the risk for schizophrenia. mdpi.comfrontiersin.org Genetic animal models, such as those with mutations in genes implicated in schizophrenia risk (e.g., DTNBP1 encoding dysbindin), provide a means to study the impact of specific genetic variations on cognitive function. frontiersin.org While direct evidence for the testing of encenicline enantiomers in these specific genetic models of schizophrenia is not prominent in the search results, the compound's mechanism of action aligns with the neurobiological deficits observed in some of these models. For instance, α7-nAChRs are known to modulate the release of key neurotransmitters like glutamate and dopamine, which are implicated in the pathophysiology of schizophrenia. nih.govresearchgate.net The procognitive effects of encenicline are thought to be mediated in part by modulating these neurotransmitter systems in brain regions like the prefrontal cortex. nih.gov
Table 2: Application of Encenicline in Models Relevant to Schizophrenia-Associated Cognitive Deficits
| Model Type | Example | Relevance to Schizophrenia | Potential Role of Encenicline |
| Neurodevelopmental | Postnatal PCP administration | Induces long-term cognitive and social deficits. researchgate.net | May improve cognitive function by modulating neurotransmitter systems affected by early insults. nih.gov |
| Pharmacological | NMDA receptor antagonist (e.g., PCP, ketamine) induced deficits | Mimics cognitive impairments seen in schizophrenia. manchester.ac.uk | α7 agonists have shown efficacy in reversing these deficits. manchester.ac.uk |
Methodological Considerations and Future Research Directions
Translational Challenges and Opportunities in α7 nAChR Research
The alpha-7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR) has been a significant target for therapeutic intervention in cognitive impairments associated with disorders like Alzheimer's disease and schizophrenia. nih.govfrontiersin.orgnih.gov Despite promising preclinical data for α7 nAChR agonists and partial agonists, a substantial translational challenge exists, as these encouraging results have often not translated into successful outcomes in human clinical trials. nih.govfrontiersin.org Encenicline (B607309), for instance, is the only compound targeting this receptor to have undergone a large-scale phase 3 trial for schizophrenia, which ultimately did not demonstrate a significant effect. nih.govfrontiersin.org
Several factors contribute to this translational gap. A primary challenge in developing drugs for these neurological disorders is the subjective nature of symptoms and a limited understanding of their underlying neurobiology. nih.govresearchgate.net Animal models, while crucial for initial research, have limitations in their predictive validity for human neuropsychiatric conditions. nih.govresearchgate.net Furthermore, the pharmacological properties of the α7 nAChR itself present difficulties. The receptor is known for rapid desensitization upon activation by agonists, which can lead to a complex, inverted U-shaped dose-response curve where higher doses may become ineffective. nih.govnih.gov Pharmacokinetic issues, such as short half-life and variability in metabolism, also pose significant hurdles. nih.govresearchgate.net
Despite these setbacks, the α7 nAChR remains an attractive therapeutic target due to its crucial role in neurotransmission, neuroinflammation, and synaptic plasticity. nih.govresearchgate.net The receptor's involvement extends beyond neurons to glial cells, where it participates in metabotropic signaling, suggesting a broader therapeutic potential than initially understood. nih.govresearchgate.net Opportunities for future success may lie in innovative strategies such as optimized dosing regimens to avoid receptor desensitization, the development of positive allosteric modulators (PAMs) that enhance the effect of the endogenous neurotransmitter acetylcholine, and improved clinical trial designs. nih.govbohrium.com Refining patient selection and drug evaluation through techniques like PET neuroimaging could also improve the likelihood of translating preclinical success into clinical efficacy. bohrium.com
Table 1: Key Translational Challenges in α7 nAChR Drug Development
| Challenge | Description | Source |
|---|---|---|
| Poor Clinical Translation | Promising preclinical outcomes for compounds like encenicline and TC-5619 have not been replicated in human clinical trials. nih.govfrontiersin.org | nih.gov, frontiersin.org |
| Model Limitations | Overreliance on rodent models that may not accurately reflect the complex neurobiology of human psychiatric disorders. nih.govresearchgate.net | nih.gov, researchgate.net |
| Receptor Desensitization | The α7 nAChR rapidly desensitizes upon agonist binding, leading to an inverted U-shaped dose-response curve and potential loss of efficacy at higher doses. nih.govnih.gov | nih.gov, nih.gov |
| Pharmacokinetic Issues | Challenges include short half-life of compounds and inter-individual variability in drug metabolism. nih.govresearchgate.net | nih.gov, researchgate.net |
Advanced Analytical Techniques for Enantiomeric Purity and Quantification in Biological Matrices
The analysis of chiral pharmaceuticals like encenicline requires specialized analytical techniques to separate and quantify individual enantiomers, as they can exhibit different pharmacological and toxicological properties. nih.gov Determining the enantiomeric purity of a drug substance is crucial for quality control and regulatory purposes. nih.govunife.it
High-performance liquid chromatography (HPLC) is considered the gold standard for chiral separations. nih.govunife.it This is largely due to the wide availability of commercial chiral stationary phases (CSPs), which enable the separation of enantiomers based on their differential interactions with the chiral selector immobilized on the column. unife.itnih.gov Common CSPs include those based on derivatized polysaccharides (like cellulose (B213188) and amylose), proteins, and macrocyclic antibiotics. nih.govresearchgate.net An alternative HPLC-based approach involves pre-column derivatization, where the enantiomers are reacted with a chiral reagent to form diastereomers, which can then be separated on a standard, non-chiral reversed-phase column. nih.gov
For the quantification of enantiomers in complex biological matrices such as plasma, serum, or urine, high sensitivity and selectivity are required. resolvemass.canih.gov Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique widely used for this purpose. unife.it It combines the separation capabilities of HPLC with the sensitive and specific detection of mass spectrometry. resolvemass.ca However, a significant challenge in bioanalysis is the "matrix effect," where co-eluting endogenous components from the biological sample can suppress or enhance the ionization of the target analyte, potentially compromising the accuracy and precision of the results. nih.gov To overcome this, strategies such as matrix-matched calibration, the use of stable isotope-labeled internal standards, and thorough sample preparation (e.g., solid-phase extraction) are employed to ensure reliable quantification. nih.govresearchgate.net
Table 2: Comparison of Analytical Techniques for Chiral Analysis
| Technique | Principle | Application | Advantages | Challenges |
|---|---|---|---|---|
| Chiral HPLC | Differential interaction of enantiomers with a Chiral Stationary Phase (CSP). unife.it | Determination of enantiomeric purity. nih.gov | High versatility, wide availability of CSPs. unife.it | Method development can be complex. |
| HPLC with Derivatization | Enantiomers are converted to diastereomers, which are then separated on a standard column. nih.gov | Quantification of unwanted enantiomers. nih.gov | Uses standard, non-chiral columns. | Requires an additional reaction step. |
| LC-MS/MS | Combines HPLC separation with mass spectrometric detection for high sensitivity and specificity. resolvemass.ca | Quantification of enantiomers in complex biological matrices (e.g., plasma, urine). unife.itnih.gov | High sensitivity, high specificity. resolvemass.ca | Susceptible to matrix effects. nih.gov |
Novel In Vitro and In Vivo Models for Elucidating Specific Enantiomer Mechanisms
Advancing the understanding of how specific enantiomers of a compound like encenicline interact with their targets requires sophisticated experimental models that can accurately replicate human biology and disease states. criver.comukri.org There is a significant effort to develop novel in vitro and in vivo systems to overcome the limitations of current models and reduce the reliance on animal testing. nc3rs.org.uknih.gov
In the realm of in vitro research, traditional 2D cell cultures are being succeeded by more complex systems that better mimic human physiology. criver.com These include human microphysiology systems (MPS), organoids, and organotypic retinal explants, which can model tissue architecture and cell-cell interactions more accurately. criver.comnih.gov For studying receptors like the α7 nAChR that desensitize rapidly, researchers have developed chimeric receptors, such as the α7/5-HT3 chimera. nih.gov These engineered receptors combine the ligand-binding domain of the α7 nAChR with the ion channel domain of a non-desensitizing receptor, enabling more stable and measurable responses in high-throughput screening assays. nih.gov The development and validation of these advanced models are aimed at improving our mechanistic understanding of diseases and providing better platforms for drug discovery. ukri.orgnc3rs.org.uk
While in vivo rodent models remain essential in the early stages of drug testing, their limitations in predicting efficacy for complex human neuropsychiatric disorders are well-recognized. nih.govresearchgate.net This has led to the use of non-human primate models in some studies to bridge the translational gap. nih.gov The ultimate goal is to accelerate the development and uptake of technologies and methods that can accurately and reproducibly model human disease, thereby improving the translation of basic research findings into effective therapies. nc3rs.org.uk
Integration of Computational and Experimental Approaches for Rational Design of Enantioselective Ligands
The rational design of new, highly selective ligands for specific receptor targets like the α7 nAChR increasingly relies on a synergistic integration of computational and experimental methods. semanticscholar.org This approach allows for a more efficient exploration of chemical space and provides deep insights into the molecular interactions that govern ligand binding and selectivity. mdpi.com
Computational, or in silico, techniques are pivotal in the initial stages of drug design. nih.gov Methods such as homology modeling are used to generate three-dimensional structures of target proteins, like the α7 nAChR, often using the acetylcholine-binding protein (AChBP) as a structural template. nih.govnih.gov Once a model of the receptor is established, molecular docking simulations can predict the preferred binding poses of potential ligands within the receptor's binding site. mdpi.comnih.gov Furthermore, molecular dynamics (MD) simulations can provide a dynamic view of the protein-ligand complex, helping to analyze the stability of the interaction and the conformational changes that occur upon binding. mdpi.com These computational predictions can explain structure-activity relationships (SAR) at an atomic level and guide the design of new molecules with improved affinity and selectivity. semanticscholar.org
The insights gained from computational modeling are then used to direct experimental work. semanticscholar.org Promising candidate molecules are synthesized and their binding affinities and functional activities are tested using in vitro assays. semanticscholar.org The experimental results are then fed back into the computational models to refine them, creating a powerful iterative cycle of design, synthesis, and testing. semanticscholar.orgmdpi.com This integrated approach facilitates the development of enantioselective ligands by allowing researchers to understand and optimize the specific interactions that favor the binding of one enantiomer over the other.
Table 3: Computational Methods in Enantioselective Ligand Design
| Method | Purpose | Key Features |
|---|---|---|
| Homology Modeling | To create a 3D structural model of a target protein when no experimental structure is available. nih.gov | Uses the known structure of a homologous protein (e.g., AChBP for α7 nAChR) as a template. nih.govnih.gov |
| Molecular Docking | To predict the binding orientation and affinity of a ligand to a protein target. mdpi.com | Samples different conformations of the ligand within the binding site and scores them. mdpi.com |
| Molecular Dynamics (MD) Simulations | To simulate the physical movements of atoms and molecules over time. mdpi.com | Provides insights into the stability of protein-ligand complexes and conformational changes. mdpi.com |
| Quantitative Structure-Activity Relationship (QSAR) | To correlate the chemical structure of compounds with their biological activity. mdpi.com | Identifies molecular features that are critical for activity, guiding ligand optimization. mdpi.com |
Development of Fluorescent Probes for Enantiomeric Ligand-Receptor Interaction Studies
To visualize and understand the complex interactions between ligands and their receptors at a cellular and subcellular level, researchers are developing fluorescent probes. nih.govnih.gov These tools are essential for studying receptor distribution and the real-time conformational dynamics of ligand binding, offering a higher resolution than methods like in vitro autoradiography. nih.gov
The development of these probes typically involves chemically modifying a known ligand, such as an enantiomer of encenicline, by attaching a fluorophore—a molecule that can absorb light at one wavelength and emit it at a longer wavelength. nih.govnih.gov The choice of fluorophore is critical; for example, the dansyl group has been used in the development of probes for various targets. nih.gov The goal is to create a probe that retains high affinity and selectivity for the target receptor while providing a robust fluorescent signal. nih.gov
These fluorescent ligands can then be used in a variety of applications. In fluorescence microscopy, they can map the location of receptors on the surface of cells or within tissue slices. frontiersin.org Furthermore, by monitoring changes in fluorescence intensity or wavelength, these probes can be used to study the conformational changes that a receptor undergoes during activation and desensitization. pnas.org For nAChRs, fluorescently labeled versions of natural toxins that bind to the receptors, such as α-bungarotoxin, have also been successfully employed as imaging agents. frontiersin.org The development of enantiomer-specific fluorescent probes would be a powerful tool for dissecting the distinct binding kinetics and downstream effects of individual stereoisomers.
Q & A
Basic: What are the standard analytical methods for separating and quantifying Encenicline enantiomers in preclinical studies?
Answer:
Chiral separation techniques such as high-performance liquid chromatography (HPLC) with immobilized amylose-based stationary phases and semi-preparative supercritical fluid chromatography (SFC) are widely employed. For example, chiral HPLC methods validated for repaglinide enantiomers (LOD: 0.05 µg/mL, LOQ: 0.15 µg/mL) can be adapted for Encenicline by optimizing mobile phase composition (e.g., n-hexane/ethanol with 0.1% trifluoroacetic acid) and column robustness testing . SFC offers faster separation (1.6× reduction in runtime) and reduced solvent consumption, enabling efficient fractionation for downstream spectroscopic analysis (e.g., ECD/VCD) .
Advanced: How can researchers integrate enantiomer-specific isotope analysis (ESIA) with enantiomer fractionation data to elucidate degradation pathways of chiral compounds like Encenicline?
Answer:
A modeling framework combining enantiomer-specific isotope analysis (ESIA) and enantiomer fractionation (EF) allows simultaneous tracking of concentration, isotope ratios (δ¹³C), and enantiomer ratios (ER). For α-HCH degradation studies, two-dimensional plots of δ¹³C vs. ER distinguish enzymatic pathways (e.g., aerobic vs. anaerobic microbial degradation). ESIA reveals isotope fractionation at the enantiomer level, while bulk CSIA (compound-specific isotope analysis) lacks enantiomer resolution, necessitating complementary EA (enantiomer analysis) to resolve mechanisms .
Basic: What in vitro models are used to assess the pharmacological activity of Encenicline enantiomers?
Answer:
Hippocampal neuronal networks are critical for evaluating α7 nicotinic receptor activation. Encenicline enhances GABAergic inhibitory post-synaptic currents and theta rhythm synchrony at priming concentrations (below Ki in the presence of acetylcholine). In vitro models correlate with in vivo pharmacodynamic (PD) effects, such as improved long-term potentiation (LTP) and memory consolidation .
Advanced: How to resolve contradictions in enantiomer fractionation data when using bulk CSIA versus enantiomer-specific methods?
Answer:
Bulk CSIA measures average isotope ratios across enantiomers, masking enantiomer-specific fractionation. For example, microbial degradation of α-HCH by S. indicum showed strong enantiomer fractionation (Δδ¹³C = 4.7–5.6‰) but required EA to differentiate S. japonicum and C. pasterianum pathways. Combining CSIA with EA improves mechanistic resolution, as ER trends (e.g., enantioselective enrichment) clarify isotope data ambiguities .
Basic: How is the absolute configuration of Encenicline enantiomers determined?
Answer:
Electronic circular dichroism (ECD) and vibrational circular dichroism (VCD) spectroscopy, coupled with quantum chemical calculations (e.g., B3LYP/6-31+G(d,p)), compare experimental and theoretical spectra. For example, flavanone enantiomers were identified as R and S forms after SFC separation and spectral matching .
Advanced: What experimental designs are optimal for evaluating the abuse potential of Encenicline enantiomers in translational research?
Answer:
Randomized, double-blind crossover studies in recreational drug users assess abuse liability using PD endpoints:
- Visual analog scales (VAS) for subjective effects (e.g., "Drug Liking").
- Addiction Research Center Inventory (ARCI) scales.
- Cognitive/psychomotor tests (e.g., choice reaction time).
Encenicline (1.8–3.0 mg) showed no significant abuse signals vs. phentermine (positive control), with TEAEs (e.g., euphoric mood) rare .
Basic: What role do enantiomer ratios play in assessing the environmental fate of chiral pharmaceuticals like Encenicline?
Answer:
ER tracks enantioselective biodegradation in environmental matrices. For chiral NSAIDs, ER shifts (e.g., ibuprofen) indicate microbial preference for one enantiomer. Combining ER with δ¹³C (CSIA) quantifies degradation extent and pathway specificity, critical for environmental risk assessment .
Advanced: How to model the simultaneous evolution of enantiomer and isotope ratios during chiral pollutant degradation?
Answer:
First-principle-based models integrate:
- Michaelis-Menten kinetics for enzyme-substrate interactions.
- Isotopologue-specific rate constants (¹²C vs. ¹³C).
- Enantiomer fractionation factors (ε).
Validated with α-HCH degradation data, these models predict nonlinear δ¹³C-ER trends, resolving dual-dimensional mechanisms (e.g., competing oxidation vs. reduction pathways) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
